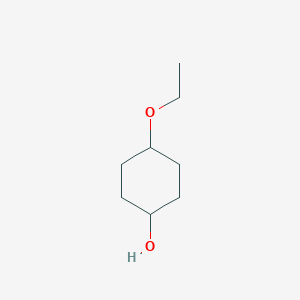

Cyclohexanol, 4-ethoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Cyclohexanol is typically produced via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts . This process not only provides a novel route to yield cyclohexanol and ethanol (EtOH), but also rationally utilizes excess acetic acid . Research has shown that 3-ethoxycyclobutanones can react with silyl enol ethers to produce 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives.Molecular Structure Analysis

The molecular structure of Cyclohexanol, 4-ethoxy- is similar to that of Cyclohexanol, 4-methyl-, trans- . The structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, a compound structurally similar to “Cyclohexanol, 4-ethoxy-”, has been analyzed, revealing details about its cyclohexanone chair conformation and intermolecular hydrogen bonding.Chemical Reactions Analysis

Cyclohexanol undergoes dehydrogenation to form cyclohexanone, a crucial industrial process in the production of caprolactam and adipic acid . The hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol .Physical And Chemical Properties Analysis

Cyclohexanol, 4-ethoxy- is a colorless liquid with a slightly sweet odor. Cyclohexanol is a viscous liquid, characterized by its relatively high melting point (25.93°C) and boiling point (161°C) . A crucial trait of Cyclohexanol is its polarity .Scientific Research Applications

Catalyst Development

- Selective Hydrogenation : Cyclohexanone, a derivative related to "Cyclohexanol, 4-ethoxy-", is used in the selective hydrogenation of phenol to cyclohexanone, employing catalysts like Pd@carbon nitride in aqueous media. This process is significant in the chemical industry, particularly for polyamide production (Wang et al., 2011).

Molecular Interaction Studies

- Binary Mixtures Analysis : The molecular interactions between cyclohexane (similar to "Cyclohexanol, 4-ethoxy-") and 2-ethoxyethanol have been studied using ultrasonic measurements. These studies aid in understanding the interaction dynamics in organic mixtures, which is crucial in various industrial applications (Durgabhavani et al., 2019).

Chemical Structure and Properties

- Conformational Analysis : The structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, a compound structurally similar to "Cyclohexanol, 4-ethoxy-", has been analyzed, revealing details about its cyclohexanone chair conformation and intermolecular hydrogen bonding, providing insights into chemical properties and potential applications (Hernández-Ortega et al., 2001).

Biomass Conversion

- Lignin-Derived Phenols Conversion : Research has focused on converting lignin-derived phenols into cyclohexanol and alkyl cyclohexanol using bifunctional catalysts like Ru/ZrO2–La(OH)3. This process is part of efforts to derive valuable chemicals from non-fossil-based biomass (Xu et al., 2016).

Pharmaceutical Research

- Antidepressant Drugs : Compounds like racemic 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, structurally related to "Cyclohexanol, 4-ethoxy-", have been characterized for their antidepressant properties, contributing to the development of new therapeutic agents (Tessler & Goldberg, 2004).

Chemical Synthesis

- Cycloaddition Reactions : Research has shown that 3-ethoxycyclobutanones can react with silyl enol ethers to produce 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives, highlighting the synthetic utility of compounds structurally similar to "Cyclohexanol, 4-ethoxy-" (Matsuo et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

Cyclohexanol, as a value-added chemical, has attracted much attention due to its huge application market . The hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, not only provides a novel route to yield cyclohexanol and ethanol (EtOH), but also rationally utilizes excess acetic acid . This suggests potential future directions for the use and synthesis of Cyclohexanol, 4-ethoxy-.

properties

IUPAC Name |

4-ethoxycyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-10-8-5-3-7(9)4-6-8/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRDCGVUPNWEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanol, 4-ethoxy- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2652682.png)

![Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2652683.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2652686.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-bromophenyl)ethan-1-one](/img/structure/B2652692.png)

![N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2652698.png)

![1-Benzyl-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2652700.png)